Ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate
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Overview
Description
Ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of the trifluoromethyl group and the pyridine ring contributes to the compound’s stability and reactivity, making it a key intermediate in the synthesis of agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable pyridine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under catalytic conditions . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups on the pyridine ring.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively . The pyridine ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity and function .
Comparison with Similar Compounds
Ethyl 3-chloro-4-(trifluoromethyl)pyridine-5-acetate can be compared with other trifluoromethylpyridine derivatives, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
4-(Trifluoromethyl)pyridine: Utilized in the preparation of metal-organic frameworks and other advanced materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C10H9ClF3NO2 |
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Molecular Weight |
267.63 g/mol |
IUPAC Name |
ethyl 2-[5-chloro-4-(trifluoromethyl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)3-6-4-15-5-7(11)9(6)10(12,13)14/h4-5H,2-3H2,1H3 |
InChI Key |
QJCHZHSWZGFNPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=CC(=C1C(F)(F)F)Cl |
Origin of Product |
United States |
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